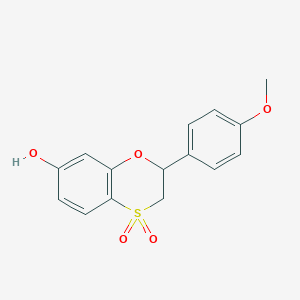
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a benzyloxy group and a diphenylethyl group attached to a disiloxane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of benzyloxy and diphenylethyl precursors with a disiloxane compound under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate advanced purification techniques to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes or other reduced silicon-containing compounds.
Substitution: The benzyloxy and diphenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanols, while reduction may produce silanes. Substitution reactions can result in a variety of functionalized disiloxane derivatives.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with molecular targets and pathways specific to its application. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with proteins or enzymes, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethylsilane: Similar structure but with a single silicon atom.
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethylsiloxane: Similar structure but with a different siloxane backbone.
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethylsilane oxide: Similar structure but with an oxidized silicon atom.
Uniqueness
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane is unique due to its disiloxane backbone, which imparts distinct chemical and physical properties compared to similar compounds with single silicon atoms or different siloxane structures. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
820207-12-3 |
|---|---|
Formule moléculaire |
C25H32O2Si2 |
Poids moléculaire |
420.7 g/mol |
Nom IUPAC |
[dimethyl(phenylmethoxy)silyl]oxy-(2,2-diphenylethyl)-dimethylsilane |
InChI |
InChI=1S/C25H32O2Si2/c1-28(2,27-29(3,4)26-20-22-14-8-5-9-15-22)21-25(23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25H,20-21H2,1-4H3 |
Clé InChI |
SNTYIIYTAUGMGB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


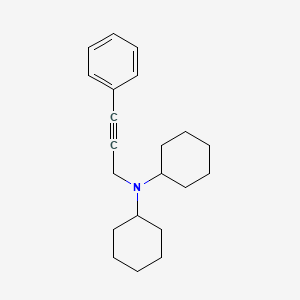
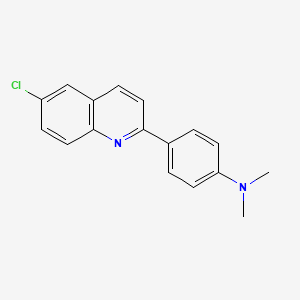
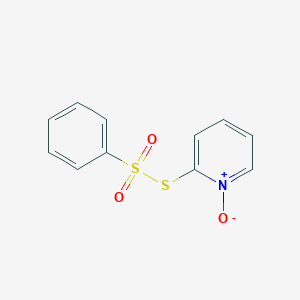
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)



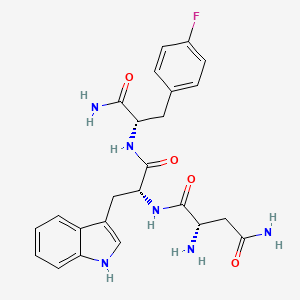
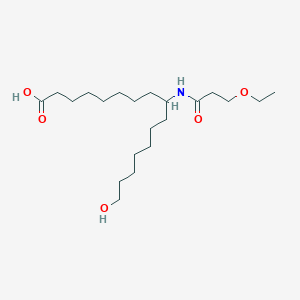
![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
